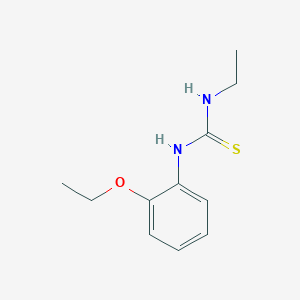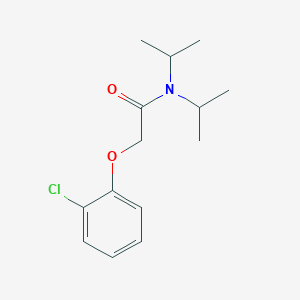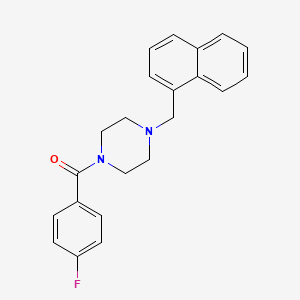
N-(2-ethoxyphenyl)-N'-ethylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-N'-ethylthiourea, also known as AET, is a chemical compound that has been extensively studied for its biochemical and physiological effects. AET belongs to the class of thiourea derivatives and has been found to have a wide range of applications in scientific research. In
科学的研究の応用
N-(2-ethoxyphenyl)-N'-ethylthiourea has been used in various scientific research applications, including its use as a reagent in the analysis of metals and as an inhibitor of enzymes. This compound has been found to be a potent inhibitor of the enzyme urease, which is responsible for the hydrolysis of urea into ammonia and carbon dioxide. This compound has also been used as a ligand in the synthesis of metal complexes for catalytic and biological applications.
作用機序
The mechanism of action of N-(2-ethoxyphenyl)-N'-ethylthiourea is not fully understood. However, it has been proposed that this compound inhibits the activity of urease by forming a complex with the active site of the enzyme. The complexation of this compound with the active site of the enzyme prevents the binding of urea to the enzyme, thereby inhibiting the hydrolysis of urea.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been shown to exhibit antioxidant and anti-inflammatory properties. This compound has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-(2-ethoxyphenyl)-N'-ethylthiourea has several advantages for lab experiments. This compound is readily available and can be synthesized easily. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, this compound has some limitations for lab experiments. This compound is relatively insoluble in water, which can limit its use in aqueous systems. This compound can also exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for the study of N-(2-ethoxyphenyl)-N'-ethylthiourea. One potential future direction is the development of this compound-based metal complexes for use as catalysts in organic synthesis. Another potential future direction is the use of this compound as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, the development of this compound analogs with improved solubility and reduced cytotoxicity could expand the range of applications for this compound in scientific research.
Conclusion
In conclusion, this compound is a thiourea derivative that has been extensively studied for its biochemical and physiological effects. This compound has a wide range of applications in scientific research, including its use as a reagent in the analysis of metals and as an inhibitor of enzymes. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of this compound-based metal complexes and the use of this compound as a neuroprotective agent.
合成法
N-(2-ethoxyphenyl)-N'-ethylthiourea can be synthesized by reacting 2-ethoxyaniline with ethyl isothiocyanate in the presence of an acid catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 111-112°C.
特性
IUPAC Name |
1-(2-ethoxyphenyl)-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-3-12-11(15)13-9-7-5-6-8-10(9)14-4-2/h5-8H,3-4H2,1-2H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFBPQIAAFZVNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC=CC=C1OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-4-[(2-pyridinylthio)methyl]benzamide](/img/structure/B5810667.png)

![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-benzylpiperidine](/img/structure/B5810673.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5810684.png)
![N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5810688.png)
![methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B5810694.png)

![2-[(4-chlorobenzyl)thio]-N-isopropylacetamide](/img/structure/B5810708.png)

![5-(3-nitrophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5810715.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5810721.png)

